molecular formula C20H20FN5O3 B2982747 2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1421523-25-2

2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2982747
CAS RN: 1421523-25-2
M. Wt: 397.41
InChI Key: YEEMWXMFGWJSEI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity Studies

The synthesis of new pyridine linked thiazole derivatives has shown promise in antiproliferative activity against various cancer cell lines. The design of these compounds involves the reaction of precursors with α-halogenated carbonyl compounds, demonstrating significant anticancer activity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These findings indicate the potential of such compounds in cancer treatment, with docking studies providing insights into their binding sites (Alaa M. Alqahtani & A. Bayazeed, 2020).

Pharmacological Evaluation for Cancer Therapy

Design and synthesis efforts have led to the creation of 1,3,4-Oxadiazole derivatives, investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors for treating small lung cancer. These compounds were characterized by various spectroscopic methods and showed significant inhibition of cell growth against human lung cancer cell lines, suggesting their utility in developing new cancer therapies (Ishan I. Panchal, R. Rajput, & Ashish D. Patel, 2020).

Novel Synthons for Organic Synthesis

The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines in organic synthesis has been demonstrated. This compound is shown to be superior in various synthetic reactions, such as alkylation and Michael addition, highlighting its utility in the synthesis of complex organic molecules (A. Moormann et al., 2004).

Dual Inhibitors for PI3K/mTOR

Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the identification of compounds with improved metabolic stability. By exploring various 6,5-heterocycles, researchers aimed to reduce metabolic deacetylation, achieving similar in vitro potency and in vivo efficacy to initial compounds while minimizing deacetylated metabolites. This research contributes to the development of cancer treatments targeting the PI3K/mTOR pathway (Markian M Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to assess their ligand-protein interactions and photovoltaic efficiency. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Molecular docking studies further indicate their binding affinity with Cyclooxygenase 1 (COX1), suggesting applications in drug development (Y. Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-13-23-20(29-25-13)17-3-2-9-22-19(17)26-10-8-15(11-26)24-18(27)12-28-16-6-4-14(21)5-7-16/h2-7,9,15H,8,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEMWXMFGWJSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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